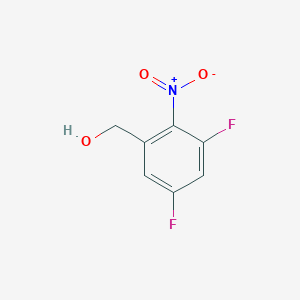

3,5-Difluoro-2-nitrobenzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Difluoro-2-nitrobenzyl alcohol is a chemical compound with the CAS Number: 1378491-35-0 . It has a molecular weight of 189.12 and its IUPAC name is (3,5-difluoro-2-nitrophenyl)methanol . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid compound .Applications De Recherche Scientifique

Applications in Synthetic Chemistry

3,5-Difluoro-2-nitrobenzyl alcohol is a photosensitive protecting group with promising applications in synthetic chemistry. It's part of a group that includes 2-nitrobenzyl, 3-nitrophenyl, and others, showing great potential for future developments in this field. These protecting groups are crucial for various synthetic chemical reactions, providing a mechanism to protect functional groups during synthesis and then remove them under controlled conditions (Amit, Zehavi, & Patchornik, 1974).

Medicinal Chemistry

In medicinal chemistry, the compound's structural framework is used to create polyfunctional "hybrid" compounds, integrating fragments of nitroxyl radicals. These compounds, known as spin-labeled conjugates, show promising pharmacological properties. The introduction of a nitroxyl fragment into a molecule can enhance biological activity, modify it, decrease general toxicity, or increase selective cytotoxicity. This approach has been applied to various natural compounds, leading to the creation of conjugates with nitroxyl radicals that have potential applications in treating and preventing severe diseases (Grigor’ev, Tkacheva, & Morozov, 2014).

Catalysis

The compound also plays a role in catalysis, particularly in reactions involving the reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas using carbon monoxide (CO). This process, known as reductive carbonylation, has seen significant interest and investigation over the past decade, both in academic research and the chemical industry. It's a crucial reaction in organic synthesis, with applications in creating various chemical products (Tafesh & Weiguny, 1996).

Environmental Remediation

Moreover, this compound is relevant in environmental science, especially in the treatment of organic pollutants using oxidoreductive enzymes. It's part of the redox mediators that enhance the efficiency of degradation of recalcitrant compounds, playing a vital role in the enzymatic remediation or degradation of various organic pollutants present in industrial wastewater (Husain & Husain, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

(3,5-difluoro-2-nitrophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQNMHJNCFINIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)[N+](=O)[O-])F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-3-carboxamide](/img/structure/B2409151.png)

![N-isobutyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2409153.png)

![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)

![5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2409168.png)

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2409170.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)